molecular formula C15H24N2O5S B296948 N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide

N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide

Numéro de catalogue B296948
Poids moléculaire: 344.4 g/mol
Clé InChI: CZMROAWALJAFDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to the class of drugs known as angiotensin II type 2 receptor antagonists and is being studied for its potential to treat neuropathic pain, which is a type of chronic pain that is caused by damage to the nervous system.

Mécanisme D'action

EMA401 works by blocking the activity of the angiotensin II type 2 receptor, which is believed to play a role in the development of chronic pain. By blocking this receptor, EMA401 is able to reduce the transmission of pain signals in the nervous system, leading to a reduction in pain.
Biochemical and Physiological Effects
EMA401 has been shown to have a number of biochemical and physiological effects. In preclinical studies, EMA401 has been shown to reduce the activity of neurons that are involved in the transmission of pain signals. It has also been shown to reduce the release of inflammatory cytokines, which are molecules that are involved in the development of chronic pain. In clinical trials, EMA401 has been shown to reduce pain levels in patients with neuropathic pain, with some patients experiencing a complete resolution of their pain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EMA401 is its potential to treat neuropathic pain, which is a condition that is difficult to treat using current therapies. EMA401 has also been shown to be well-tolerated in clinical trials, with few side effects reported. However, one limitation of EMA401 is that it is still in the early stages of development, and more research is needed to fully understand its potential as a treatment for neuropathic pain.

Orientations Futures

There are a number of future directions for research on EMA401. One area of research is the development of more effective formulations of the drug, such as topical formulations that can be applied directly to the site of pain. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with EMA401. Finally, researchers are also exploring the potential of EMA401 to treat other types of chronic pain, such as cancer-related pain.

Méthodes De Synthèse

EMA401 is synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methoxy-4-nitroaniline with ethyl 3-bromopropionate to form 2-methoxy-4-(3-bromopropoxy)nitrobenzene. This compound is then reacted with sodium methoxide to form 2-methoxy-4-(3-methoxypropoxy)nitrobenzene, which is then reduced with palladium on carbon to form 2-methoxy-4-(3-methoxypropoxy)aniline. Finally, this compound is reacted with N-(2-chloroacetyl)glycine ethyl ester to form EMA401.

Applications De Recherche Scientifique

EMA401 has been the subject of extensive scientific research, with studies showing its potential to treat neuropathic pain. In preclinical studies, EMA401 has been shown to block the activity of the angiotensin II type 2 receptor, which is believed to play a role in the development of chronic pain. Clinical trials have also shown promising results, with EMA401 demonstrating efficacy in reducing pain in patients with neuropathic pain.

Propriétés

Formule moléculaire

C15H24N2O5S

Poids moléculaire

344.4 g/mol

Nom IUPAC

N-(3-ethoxypropyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C15H24N2O5S/c1-4-22-11-7-10-16-15(18)12-17(23(3,19)20)13-8-5-6-9-14(13)21-2/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,16,18)

Clé InChI

CZMROAWALJAFDU-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C

SMILES canonique

CCOCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.